molecular formula C40H60O4P2 B8202028 (S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

(S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

Cat. No.: B8202028
M. Wt: 666.8 g/mol
InChI Key: WCFUXBDOGJWNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine) (CAS: 1365531-76-5, MW: 642.66) is a chiral, biphenyl-based organophosphorus ligand. Its structure features a sterically hindered biphenyl backbone with four methoxy groups at the 4,4',6,6' positions and two dicyclohexylphosphine groups at the 2,2' positions . The methoxy substituents enhance electron-donating properties, while the dicyclohexyl groups contribute significant steric bulk, making it suitable for asymmetric catalysis, particularly in enantioselective hydrogenation and cross-coupling reactions .

Properties

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanyl-4,6-dimethoxyphenyl)-3,5-dimethoxyphenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60O4P2/c1-41-29-25-35(43-3)39(37(27-29)45(31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(44-4)26-30(42-2)28-38(40)46(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h25-28,31-34H,5-24H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFUXBDOGJWNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4P(C5CCCCC5)C6CCCCC6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60O4P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Central-to-Axial Chirality Transfer

As demonstrated in seminal work by Zhang et al., the asymmetric oxidative coupling of monophosphine precursors in the presence of a chiral palladium catalyst induces axial chirality with 98% enantiomeric excess (ee) . This method bypasses traditional resolution steps by directly generating the target stereochemistry.

Chromatographic Resolution

For racemic mixtures, preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases achieves baseline separation. However, this method suffers from low throughput (∼30% recovery per cycle) and high solvent consumption.

Industrial-Scale Production

Scaling the synthesis requires optimization of:

  • Catalyst loading : Reduced Pd usage (0.5–1 mol%) via ligand acceleration

  • Solvent recycling : Toluene and THF recovery systems

  • Continuous flow systems : Enhanced heat/mass transfer for Ullmann coupling steps

A comparative analysis of laboratory vs. industrial methods is provided in Table 1.

Table 1: Comparison of Synthetic Methodologies

ParameterLaboratory ScaleIndustrial Scale
Yield (Overall)45–55%68–72%
Enantiomeric Excess92–98%95–97%
Reaction Volume (L/kg)50–1005–10
PMI (Process Mass Intensity)120–15040–60

Analytical Characterization

Rigorous quality control ensures batch-to-batch consistency:

  • 31P NMR : δ –15 to –20 ppm (characteristic of dicyclohexylphosphine)

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.3 min (S-enantiomer)

  • X-ray Crystallography : Confirms absolute configuration (CCDC deposition recommended)

Chemical Reactions Analysis

Types of Reactions

(S)-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) undergoes various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

    Complexation: The compound forms stable complexes with transition metals, which are crucial in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as alkoxides or amines are often used.

    Complexation: Transition metals like palladium, platinum, and nickel are commonly employed under inert atmosphere conditions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted biphenyl derivatives.

    Complexation: Metal-phosphine complexes.

Scientific Research Applications

Asymmetric Catalysis

(S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine) is widely used as a ligand in asymmetric catalysis. It facilitates the following reactions:

  • Hydrogenation : The ligand enhances the selectivity and efficiency of hydrogenation reactions, allowing for the synthesis of enantiomerically pure compounds.
  • Cross-Coupling Reactions : It plays a crucial role in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Synthesis of Pharmaceuticals

The compound's ability to form stable metal complexes makes it valuable in drug development. It is employed in synthesizing biologically active molecules and pharmaceuticals, particularly those requiring high enantioselectivity.

Material Science

In material science, this ligand is utilized to create advanced materials with specific properties. Its applications include:

  • Polymer Chemistry : It can be used to synthesize functionalized polymers that exhibit unique physical and chemical properties.
  • Nanotechnology : The compound can assist in the development of nanomaterials through metal-ligand interactions.

Case Study 1: Asymmetric Hydrogenation

In a study examining the asymmetric hydrogenation of ketones using (S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine), researchers reported high enantioselectivity (up to 98%) when paired with palladium catalysts. This demonstrates the ligand's effectiveness in producing enantiomerically pure alcohols from prochiral ketones.

Case Study 2: Cross-Coupling Reactions

Another investigation focused on the use of this ligand in Suzuki coupling reactions. The results showed that the ligand significantly improved yields (up to 95%) when reacting aryl halides with boronic acids under mild conditions. This highlights its utility in forming complex organic molecules efficiently.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic processes by providing a favorable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of the target compound with analogous ligands:

Compound Name Substituents Molecular Weight Electronic Effect Steric Bulk Primary Applications
Target Compound 4,4',6,6'-Tetramethoxy; dicyclohexylphosphino 642.66 Strong electron-donating (methoxy) High (cyclohexyl) Asymmetric hydrogenation
(R)-BTFM-Garphos™ () 3,5-Bis(trifluoromethyl)phenylphosphino; tetramethoxybiphenyl 1186.64 Electron-withdrawing (CF₃) Very high Catalysis in fluorinated media
XPhos () 2',4',6'-Triisopropyl; dicyclohexylphosphino 410.52 Electron-neutral (isopropyl) Moderate Cross-coupling reactions
RuPhos () 2',6'-Diisopropoxy; dicyclohexylphosphino 564.48* Moderate electron-donating (alkoxy) Moderate Buchwald-Hartwig amination
(S)-ECNU-Phos () 3,5-Dimethoxyphenylphosphino; tetramethoxybiphenyl ~644.64* Strong electron-donating (methoxy) High (aryl) Enantioselective hydrogenation
L4 (Phosphine Oxide Derivative, ) Oxidized phosphine oxide groups ~713.00* Weaker electron donation High Catalytic screening

*Molecular weights estimated from analogous structures.

Key Observations:

Electronic Effects : The target compound’s methoxy groups provide stronger electron-donating capabilities compared to XPhos (isopropyl) or RuPhos (alkoxy). This enhances metal-center stabilization, crucial for reactions requiring electron-rich catalysts .

Fluorinated Analogues : (R)-BTFM-Garphos™ incorporates CF₃ groups, offering electron-withdrawing effects suited for fluorophilic environments but with reduced electron donation .

Commercial Availability and Specifications

  • Purity and Storage : The target compound is typically >97% pure and stored under inert atmosphere (). Comparatively, XPhos and RuPhos are widely available at similar purity levels .
  • Cost : Ligands like XPhos (¥35,000/5g, ) are more cost-effective than specialized chiral ligands such as the target compound, which is currently listed as out of stock ().

Biological Activity

(S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine) is a phosphine ligand with notable applications in catalysis and potential biological activities. This compound has gained attention due to its structural properties and the biological implications of phosphine ligands in medicinal chemistry.

Structural Characteristics

The compound features a biphenyl core with four methoxy groups at the para positions and two dicyclohexylphosphine moieties. The presence of methoxy groups enhances solubility and steric properties, which may influence its biological interactions.

Biological Activity Overview

Research indicates that phosphine ligands, particularly those with bulky substituents like dicyclohexyl groups, can exhibit various biological activities. These include anti-cancer properties, modulation of enzyme activity, and potential use in drug delivery systems.

Anticancer Activity

Studies have shown that phosphine-based compounds can induce apoptosis in cancer cells. For instance, certain phosphines have been linked to the inhibition of protein tyrosine phosphatases (PTPs), which are crucial in cancer cell signaling pathways. The specific activity of (S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine) in this context remains to be fully elucidated but suggests potential as an anticancer agent through similar mechanisms observed in related compounds.

Enzyme Modulation

Phosphine ligands are known to interact with various enzymes. The modulation of PTPs by phosphines can lead to altered signaling pathways involved in cell growth and differentiation. This interaction is critical for developing therapeutic agents targeting metabolic diseases and cancers.

Case Studies

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
    • A related study reported that certain phosphine derivatives inhibited PTP1B with IC50 values ranging from 40 to 60 µM, suggesting that (S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine) may exhibit similar inhibitory effects due to its structural analogies .
  • Cytotoxicity Tests :
    • Preliminary cytotoxicity tests on related phosphine compounds indicate a dose-dependent response in various cancer cell lines. Future studies should focus on quantifying the cytotoxic effects of (S)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine) specifically against these lines.

Data Table: Biological Activity Summary

Activity Compound IC50/Effect Reference
PTP1B InhibitionRelated Phosphine Derivatives40-60 µM
CytotoxicityVarious Cancer Cell LinesDose-dependent
Apoptosis InductionPhosphines with Similar StructuresNot quantified

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : 31^{31}P NMR to confirm phosphine coordination (δ ~20–30 ppm) and 1^{1}H/13^{13}C NMR to verify methoxy and cyclohexyl groups .
  • X-ray Crystallography : To resolve stereochemistry and confirm bite angle (critical for catalytic activity) .
  • HPLC with Chiral Columns : To assess enantiopurity (>97% ee) .

Basic: In which asymmetric catalytic reactions is this ligand most effective?

Answer:
The ligand excels in:

  • Asymmetric Hydrogenation : Enantioselective reduction of ketones and olefins (e.g., α,β-unsaturated esters), achieving >90% ee in Ru or Rh complexes .
  • Cross-Coupling Reactions : Buchwald-Hartwig aminations with Pd, where steric bulk enhances selectivity for hindered substrates .
  • Cyclopropanations : With Cu catalysts, leveraging the methoxy groups to stabilize transition states .

Methodological Tip : Pre-coordinate the ligand with [Ru(cymene)Cl2_2]2_2 in dichloromethane under inert conditions to form active metal complexes .

Advanced: How do the tetramethoxy groups influence the ligand's electronic and steric parameters in metal coordination?

Answer:

  • Electronic Effects : Methoxy groups donate electron density via resonance, increasing the electron-richness of the metal center. This enhances oxidative addition rates in Pd-catalyzed couplings .
  • Steric Effects : The 4,4',6,6'-tetramethoxy arrangement creates a rigid biphenyl backbone, constraining the bite angle (85–95°) and favoring specific transition-state geometries .
  • Comparative Analysis : Replace methoxy with tert-butoxy (e.g., DTBM ligands) to increase steric bulk, but note reduced solubility in polar solvents .

Experimental Validation : Use DFT calculations to map ligand-metal orbital interactions and correlate with enantioselectivity trends .

Advanced: How can discrepancies between computational predictions and experimental enantioselectivity data be resolved?

Answer:

  • Parameter Refinement : Re-examine solvent effects and counterion interactions in DFT models, as implicit solvent models often underestimate polarity impacts .
  • Transition-State Analysis : Employ Eyring plots to experimentally determine ΔΔG‡ and compare with computed activation barriers .
  • Ligand-Metal Complex Stability : Use variable-temperature NMR to assess dynamic ligand exchange, which computational models may overlook .

Case Study : For asymmetric hydrogenations, discrepancies often arise from unaccounted non-covalent interactions (e.g., π-stacking between substrate and methoxy groups) .

Basic: What storage conditions are optimal for maintaining ligand stability?

Answer:

  • Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampoules to prevent oxidation of phosphine groups .
  • Temperature : –20°C in dark, desiccated conditions; avoid repeated freeze-thaw cycles to prevent ligand decomposition .
  • Solubility Considerations : Pre-dissolve in degassed toluene or THF for long-term storage, as crystalline forms may hydrolyze over time .

Advanced: What structural modifications enhance thermal stability in high-temperature reactions?

Answer:

  • Substituent Engineering : Replace cyclohexyl groups with bulkier 3,5-xylyl substituents (e.g., Xyl-PPhos analogs), which increase steric protection of the metal center .
  • Backbone Rigidity : Introduce tert-butyl groups at the 3,3'-positions to reduce conformational flexibility and prevent ligand dissociation .
  • Sulfonation : Sodium sulfonate derivatives (e.g., ) improve aqueous solubility while maintaining thermal robustness .

Validation : Thermogravimetric analysis (TGA) shows modified ligands retain >95% mass up to 200°C, compared to 150°C for the parent compound .

Basic: Which analytical methods reliably determine enantiomeric excess (ee) in reactions catalyzed by this ligand?

Answer:

  • Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IA), resolving enantiomers with baseline separation .
  • NMR with Chiral Shift Reagents : Eu(hfc)3_3 induces distinct splitting for enantiomers in 1^{1}H NMR .
  • Polarimetry : Requires high-purity samples; cross-validate with HPLC to avoid artifacts from trace impurities .

Advanced: How does ligand performance compare to analogous biphenyl-based phosphines (e.g., BIPHEP, MeO-BIPHEP)?

Answer:

  • Enantioselectivity : The tetramethoxy ligand outperforms MeO-BIPHEP in hydrogenations of α-dehydroamino acids (92% vs. 85% ee) due to enhanced π-backbonding .
  • Substrate Scope : BIPHEPHOS () excels in hydroformylation, while this ligand’s bulk favors sterically hindered couplings .
  • Synthetic Accessibility : Compared to DTBM-Segphos, this ligand requires fewer synthetic steps but has lower air stability .

Experimental Design : Conduct parallel reactions under identical conditions (metal precursor, solvent, temperature) to benchmark performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.